molecular formula C19H21FN2OS B5773028 1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine

1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B5773028
M. Wt: 344.4 g/mol
InChI Key: HHKFMDNLCBZDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Benzylthio)acetyl]-4-(4-fluorophenyl)piperazine, also known as B-FPPE, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. B-FPPE belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine acts as a selective agonist for the sigma-1 receptor, which is a chaperone protein that regulates various cellular processes. The activation of the sigma-1 receptor by this compound leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound also has an affinity for the dopamine transporter, which regulates the reuptake of dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, anti-inflammatory and antioxidant properties, and the regulation of neurotrophic factors. This compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its high purity and yield, and its selectivity for the sigma-1 receptor. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine, including its potential therapeutic applications in various diseases, the optimization of its synthesis method, and the development of novel sigma-1 receptor agonists. Further studies are also needed to determine the safety and efficacy of this compound in humans, and to investigate its potential side effects and interactions with other drugs.
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to modulate the activity of the dopamine and serotonin systems in the brain, which are involved in the regulation of mood and reward. This compound also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases. However, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine involves a multi-step process that starts with the reaction of 4-fluorobenzyl chloride with thioacetic acid to form 4-fluorobenzylthioacetic acid. This intermediate is then reacted with piperazine to form this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable compound for scientific research.

Scientific Research Applications

1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. This compound has been shown to modulate the activity of the dopamine and serotonin systems in the brain, which are involved in the regulation of mood and reward. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2OS/c20-17-6-8-18(9-7-17)21-10-12-22(13-11-21)19(23)15-24-14-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKFMDNLCBZDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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